Ethyl 1-ethyl-3-hydroxy-1h-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-ethyl-3-hydroxy-1H-pyrazole-5-carboxylate: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by an ethyl group at the first position, a hydroxy group at the third position, and an ethyl ester at the fifth position of the pyrazole ring
Mechanism of Action
Target of Action
The primary target of Ethyl 1-ethyl-3-hydroxy-1h-pyrazole-5-carboxylate is the dihydroorotate dehydrogenase (DHODH) of Plasmodium falciparum . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the rapid cell division of the malaria parasite .
Mode of Action
The compound interacts with the active site of DHODH, inhibiting its function .
Biochemical Pathways
By inhibiting DHODH, the compound disrupts the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of DNA and RNA, and its disruption leads to the inhibition of the rapid cell division of the malaria parasite .
Result of Action
The inhibition of DHODH and the disruption of the de novo pyrimidine biosynthesis pathway result in the inhibition of the rapid cell division of the malaria parasite . This leads to a decrease in the number of parasites, alleviating the symptoms of malaria .
Biochemical Analysis
Cellular Effects
It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It’s possible that this compound could have threshold effects, as well as toxic or adverse effects at high doses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-3-hydroxy-1H-pyrazole-5-carboxylate typically involves the following steps:
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Formation of the Pyrazole Ring: : The initial step often involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This reaction is usually carried out in an ethanol solvent under reflux conditions.
C4H8O3+N2H4→C5H8N2O2+H2O
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Esterification: : The resulting pyrazole intermediate is then esterified with ethyl chloroformate in the presence of a base such as triethylamine to yield This compound .
C5H8N2O2+C3H5ClO2→C8H12
Properties
IUPAC Name |
ethyl 2-ethyl-5-oxo-1H-pyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-10-6(5-7(11)9-10)8(12)13-4-2/h5H,3-4H2,1-2H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJVQCWHVYPJPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)N1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260827-64-2 | |
Record name | ethyl 1-ethyl-3-hydroxy-1H-pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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